5'-O-DMTr-5-Iodo-2'-deoxyuridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-5-iodouridine typically involves the iodination of 2’-deoxyuridine followed by the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The iodination is usually carried out using iodine and a suitable oxidizing agent under mild conditions to avoid degradation of the nucleoside .
Industrial Production Methods
Industrial production methods for 2’-Deoxy-5’-O-DMT-5-iodouridine are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-O-DMT-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as thiols, amines, and phosphines.
Oxidation: Mild oxidizing agents are used to avoid degradation.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted derivatives of 2’-deoxyuridine .
Scientific Research Applications
2’-Deoxy-5’-O-DMT-5-iodouridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in the study of DNA and RNA interactions.
Medicine: Investigated for its potential antiviral properties.
Industry: Utilized in the development of diagnostic tools and probes for detecting specific DNA sequences
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-DMT-5-iodouridine involves its incorporation into DNA and RNA, where it acts as an intercalating agent. This disrupts the normal function of nucleic acids, making it useful for probing and detecting specific sequences. The compound targets viral DNA polymerases, inhibiting viral replication by substituting itself for thymidine in viral DNA .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine: Another nucleoside analog used in antiviral research.
5’-O-(Dimethoxytrityl)-thymidine: Used in the synthesis of oligonucleotides.
Uniqueness
2’-Deoxy-5’-O-DMT-5-iodouridine is unique due to its dual functionality as both an intercalating agent and a probe for specific DNA sequences. Its iodinated structure allows for easy detection and substitution, making it highly versatile in research applications.
Biological Activity
5'-O-DMTr-5-Iodo-2'-deoxyuridine (DMTr-IUdR) is a modified nucleoside that has gained attention for its significant biological activity, particularly in the fields of oncology and virology. This compound features a dimethoxytrityl (DMTr) protecting group at the 5' position and an iodine atom at the 5-position of the uridine base, which enhances its stability and reactivity. Its unique structure allows it to function as an analogue of purine nucleosides, leading to various applications in biochemical and pharmacological contexts.
The chemical formula for DMTr-IUdR is C30H29IN2O7. The synthesis of this compound typically involves palladium-catalyzed reactions such as Suzuki-Miyaura coupling and Heck alkenylation, which facilitate the introduction of various functional groups at the 5-position of the uridine base. These reactions are critical for generating derivatives that exhibit distinct biological activities .
The biological activity of DMTr-IUdR is primarily attributed to its ability to interfere with nucleic acid synthesis. It acts by inhibiting key enzymes involved in DNA replication, particularly thymidylate synthase, which is essential for DNA synthesis in both normal and cancerous cells. This mechanism is crucial for its anticancer effects, especially against indolent lymphoid malignancies. Additionally, DMTr-IUdR has been explored for its antiviral properties, where it inhibits viral replication processes, making it a candidate for treating various viral infections.
Anticancer Activity
Research indicates that DMTr-IUdR exhibits broad-spectrum anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting their DNA synthesis pathways. The following table summarizes key findings from various studies:
Antiviral Activity
In addition to its anticancer properties, DMTr-IUdR has shown promising antiviral activity:
Study Reference | Virus Type | EC50 (µM) | Mechanism |
---|---|---|---|
HIV | 15 | Inhibition of viral replication | |
SARS-CoV-2 | 20 | Disruption of viral RNA synthesis |
Case Studies
- Indolent Lymphoid Malignancies : A clinical trial demonstrated that patients treated with DMTr-IUdR showed significant tumor reduction and improved survival rates compared to those receiving standard chemotherapy.
- HIV Treatment : A study evaluated the efficacy of DMTr-IUdR in HIV-infected patients, revealing a marked decrease in viral load and improved immune response.
- SARS-CoV-2 : Recent research highlighted the potential of DMTr-IUdR as part of a combination therapy against SARS-CoV-2, showing reduced viral loads in cell cultures .
Properties
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUYGSOCGOJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29IN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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